
(2E,5E)-4-oxohepta-2,5-dienedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,5E)-4-oxohepta-2,5-dienedioic acid is an organic compound characterized by its unique structure, which includes two conjugated double bonds and a ketone group
準備方法
The synthesis of (2E,5E)-4-oxohepta-2,5-dienedioic acid can be achieved through several routes. One common method involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions typically include the use of ethanol as a solvent and sodium hydroxide as the base . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
化学反応の分析
(2E,5E)-4-oxohepta-2,5-dienedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
(2E,5E)-4-oxohepta-2,5-dienedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals .
作用機序
The mechanism by which (2E,5E)-4-oxohepta-2,5-dienedioic acid exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is crucial in its role in enzyme-catalyzed reactions, where it can form covalent bonds with active site residues, thereby modulating enzyme activity .
類似化合物との比較
(2E,5E)-4-oxohepta-2,5-dienedioic acid can be compared with similar compounds such as (2E,5E)-2,5-dibenzylidenecyclopentanone and (2E,5E)-bis[(4-dimethylamino)benzylidene]cyclopentanone. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of different substituents can significantly alter their chemical behavior and applications .
特性
分子式 |
C7H6O5 |
|---|---|
分子量 |
170.12 g/mol |
IUPAC名 |
(2E,5E)-4-oxohepta-2,5-dienedioic acid |
InChI |
InChI=1S/C7H6O5/c8-5(1-3-6(9)10)2-4-7(11)12/h1-4H,(H,9,10)(H,11,12)/b3-1+,4-2+ |
InChIキー |
FORGRSMNOFWNBO-ZPUQHVIOSA-N |
異性体SMILES |
C(=C/C(=O)O)\C(=O)/C=C/C(=O)O |
正規SMILES |
C(=CC(=O)O)C(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanol](/img/structure/B11958812.png)











![N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide](/img/structure/B11958871.png)

